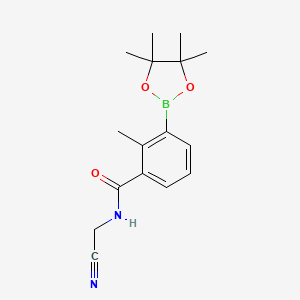

N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Vue d'ensemble

Description

This compound is a benzamide derivative with a cyanomethyl group and a tetramethyl dioxaborolane group attached to the benzene ring . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications from organic synthesis to pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and MS, as well as single crystal X-ray diffraction . These techniques would provide information on the connectivity of the atoms, the types of bonds present, and the overall 3D structure of the molecule .Chemical Reactions Analysis

Benzamides and boronic acids/boronate esters are both reactive groups that can participate in a variety of chemical reactions. Benzamides can act as electrophiles in reactions with nucleophiles, while boronic acids/boronate esters can participate in coupling reactions such as the Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzamide and tetramethyl dioxaborolane groups. For example, it might have a relatively high boiling point due to the presence of the amide group, which can form hydrogen bonds .Applications De Recherche Scientifique

Synthesis and Structural Characterization

- The synthesis and crystal structure of related boric acid ester intermediates with benzene rings have been extensively studied. Through a three-step substitution reaction, researchers have synthesized compounds and confirmed their structures using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was employed to calculate molecular structures, which showed consistency with crystal structures determined by X-ray diffraction. These studies highlight the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds (P.-Y. Huang et al., 2021).

Crystallographic and Conformational Analyses

- Similar research involving synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate highlighted the precision of DFT in predicting molecular structures aligned with experimental findings from X-ray diffraction. This underscores the importance of computational methods in understanding the structural aspects of these compounds (P. Huang et al., 2021).

Application in Corrosion Inhibition

- Benzamide derivatives, including N-(Cyanomethyl)benzamide, have been investigated for their inhibitory effect on mild steel corrosion in hydrochloric acid. These compounds act by adsorbing on the metal surface, forming a protective layer that significantly reduces corrosion. This study illustrates the potential industrial application of these compounds in protecting metal infrastructure against corrosive environments (M. Elbakri et al., 2013).

Anticancer Activity and Molecular Docking Studies

- Schiff's bases containing thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. These compounds demonstrated promising anticancer activity, highlighting their potential in the development of new therapeutic agents. A molecular docking study further provided insights into their probable mechanism of action (S. Tiwari et al., 2017).

Mécanisme D'action

Target of action

Compounds containing a 1,3,2-dioxaborolane moiety, such as “N-(Cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can act as boron sources, forming boronic acids or boronates that can react with various organic compounds.

Mode of action

In a typical Suzuki-Miyaura reaction, the boron atom in the 1,3,2-dioxaborolane ring of “this compound” would form a bond with a carbon atom in another molecule, facilitated by a palladium catalyst .

Orientations Futures

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a pharmaceutical, future research could focus on improving its efficacy or reducing its side effects. If it’s a reagent, future research could focus on finding new reactions that it can participate in .

Propriétés

IUPAC Name |

N-(cyanomethyl)-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O3/c1-11-12(14(20)19-10-9-18)7-6-8-13(11)17-21-15(2,3)16(4,5)22-17/h6-8H,10H2,1-5H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPJWDGBZRBSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)NCC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1485804.png)

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}-5-methylpyrimidin-4-ol](/img/structure/B1485806.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-4-methylaniline](/img/structure/B1485811.png)

![(1R,2R)-2-fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine](/img/structure/B1485814.png)

![(1R,2R)-2-fluoro-N-[3-(propan-2-yloxy)propyl]cyclopentan-1-amine](/img/structure/B1485815.png)

![N-[(1R,2R)-2-fluorocyclopentyl]-3,4-dimethylaniline](/img/structure/B1485820.png)

![Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1485821.png)